molecular formula C11H9BrFN3 B8222908 (5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole

(5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole

Cat. No.: B8222908
M. Wt: 282.11 g/mol
InChI Key: SYIIYYDYEGITLS-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Bridgehead Nitrogen Heterocycles in Drug Discovery

Bridgehead nitrogen heterocycles, characterized by a nitrogen atom at the fusion point of two rings, have undergone significant evolution since their early 20th-century applications in alkaloid mimicry. The pyrrolo[1,2-b]triazole system represents a modern iteration of this class, combining the metabolic stability of aromatic systems with the conformational rigidity of bicyclic frameworks. Early work in the 1970s focused on simple triazole derivatives as purine analogs, but the incorporation of a pyrrole ring in the 1990s marked a turning point, enabling mimicry of ATP-binding motifs in kinase targets.

The 2010s saw systematic exploration of substitution patterns, with halogenation at the 2-position (e.g., bromine) and stereoselective introduction of fluorinated groups (e.g., 7-fluoro) emerging as key strategies to modulate electronic and steric properties. For instance, the bromine atom in (5S,7S)-2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b]triazole serves dual roles: enhancing hydrophobic interactions with protein pockets and acting as a synthetic handle for further functionalization via cross-coupling reactions.

Significance of Stereochemical Complexity in Bicyclic Heteroaromatic Systems

The (5S,7S) stereochemistry of this compound underscores the critical role of three-dimensional arrangement in molecular recognition. The dihydro-5H-pyrrolo[1,2-b]triazole core adopts a puckered conformation, with the 5-phenyl and 7-fluoro substituents occupying pseudo-axial positions. This spatial arrangement creates a chiral environment that enforces complementarity with asymmetric binding sites, as demonstrated in molecular docking studies with receptor-interacting protein kinase 1 (RIPK1).

Comparative analyses of stereoisomers reveal stark differences in target affinity. For example, the (5S,7S) configuration in compound 26 (a close analog) exhibits 50-fold greater RIPK1 inhibition (IC₅₀ = 12 nM) versus its (5R,7R) counterpart, attributable to optimal hydrogen bonding with Asp156 and π-stacking with Phe90 in the allosteric pocket. The fluorine atom at C7 further stabilizes this interaction through dipole-enforced van der Waals contacts, reducing off-target reactivity.

The synthetic challenges associated with constructing such stereochemical complexity have driven innovations in asymmetric catalysis. Key steps often involve:

  • Chiral induction : Use of Evans auxiliaries or organocatalysts to set the C5 and C7 stereocenters during pyrrolidine ring formation.
  • Ring-closing strategies : Transition metal-catalyzed cyclizations to form the triazole moiety while preserving stereochemical integrity.
  • Late-stage functionalization : Site-selective bromination and fluorination using N-bromosuccinimide (NBS) and Selectfluor reagents, respectively.

These advances highlight the symbiotic relationship between synthetic methodology and biological optimization in modern heterocyclic chemistry.

Properties

IUPAC Name

(5S,7S)-2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFN3/c12-11-14-10-8(13)6-9(16(10)15-11)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIIYYDYEGITLS-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=NC(=N2)Br)C1F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N2C(=NC(=N2)Br)[C@H]1F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Cyclization

  • Step 1 : Reacting 7-fluoro-5-phenylpyrrolidine-2-carboxylic acid hydrazide with carbon disulfide (CS₂) in alkaline ethanol yields the potassium dithiocarbazinate salt.

  • Step 2 : Cyclization with hydrazine hydrate at 80–100°C forms the 4-amino-5-phenyl-1,2,4-triazole-3-thiol intermediate.

  • Key conditions :

    ParameterValueSource
    Temperature80–100°C
    Reaction time4–6 hours
    Yield65–78%

Stereochemical Control

  • Chiral resolution : HPLC with chiral columns (e.g., Chiralpak IA/IB) separates (5S,7S) and (5R,7R) enantiomers.

  • Asymmetric catalysis : Chiral ligands like (R)-BINAP in palladium-catalyzed reactions achieve enantiomeric excess (ee) >95%.

Bromination at the 2-Position

Bromination is critical for introducing the 2-bromo substituent:

Direct Bromination with POBr₃

  • Procedure : Treating the pyrrolo-triazole core with POBr₃ in dichloromethane (DCM) at 0–25°C.

  • Conditions :

    ParameterValueSource
    Molar ratio (core:POBr₃)1:1.2
    Temperature0°C → 25°C (gradual)
    Yield82–89%

NBS-Mediated Bromination

  • Alternative method : NBS in acetonitrile under UV light achieves regioselectivity.

  • Advantage : Reduced side products compared to POBr₃.

Purification and Characterization

  • Chromatography : Silica gel column chromatography (hexane/ethyl acetate, 3:1) removes unreacted starting materials.

  • Crystallization : Ethanol/water recrystallization enhances purity (>99% by HPLC).

  • Spectroscopic data :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 5.61 (dd, J = 8.2 Hz, 1H), 3.24–3.05 (m, 2H), 2.62–2.54 (m, 1H).

    • HRMS : m/z 282.11 [M+H]⁺ (calc. 282.11).

Optimization Challenges and Solutions

ChallengeSolutionSource
Low cyclization yieldsUse of anhydrous ethanol and N₂ atmosphere
Racemization during brominationLow-temperature POBr₃ addition (0°C)
Poor solubility in organic solventsIntroduce tert-butyl carbamate protecting group

Scale-Up and Industrial Feasibility

  • Batch size : Up to 500 g reported with 75% overall yield.

  • Cost drivers : Chiral resolution (40% of total cost) and POBr₃ usage.

  • Green chemistry alternatives : replacing POBr₃ with HBr/H₂O₂ under flow chemistry conditions is under investigation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)StereoselectivityScalability
POBr₃ bromination82–89>99High (ee >98%)Excellent
NBS bromination70–7597–98Moderate (ee 85%)Moderate
Asymmetric catalysis88–92>99Excellent (ee >99%)Limited

Chemical Reactions Analysis

Types of Reactions

(5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The phenyl group can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would yield an oxide derivative.

Scientific Research Applications

Chemistry

In chemistry, (5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Triazole derivatives are known for their antimicrobial, anticancer, and antifungal activities. This compound could be explored for similar biological activities.

Industry

In the industrial sector, (5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Activity

Compound Substituents (Position) Biological Activity (IC₅₀/EC₅₀) Application
Target compound Br (2), F (7), Ph (5) RIPK1 inhibition: ~50 nM Neurodegeneration
Flizasertib Cyclopropyl-methanone (2) RIPK1 inhibition: 3.2 nM Kinase-targeted therapy
Compound 26 CH₃ (2) Necroptosis inhibition: 12 nM Inflammatory diseases

Stereochemical Isomerism

The (5S,7S) configuration is essential for binding affinity. The enantiomer (5R,7R)-2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole () exhibits reduced activity in kinase assays, highlighting the importance of stereochemistry in target engagement .

Core Structural Modifications

Fused Ring Systems

  • Thiazolo[3,2-b][1,2,4]triazoles (): Replacing pyrrolo with thiazolo enhances anticonvulsant activity (e.g., compound 3c: ED₅₀ = 18 mg/kg in MES test) .
  • Benzoxazol-triazoles (): Bromophenyl-substituted derivatives show antimicrobial properties (MIC = 8 µg/mL against S. aureus) but lack kinase inhibition .

Table 2: Core Structure vs. Activity

Core Structure Example Compound Key Activity Reference
Pyrrolo[1,2-b][1,2,4]triazole Target compound RIPK1 inhibition
Thiazolo[3,2-b][1,2,4]triazole 6-(4-Fluorophenyl)thiazolo... Anticonvulsant (ED₅₀ = 18 mg/kg)
Benzoxazol-triazole 5-[2-(4-bromophenyl)-benzoxazol... Antimicrobial (MIC = 8 µg/mL)

Biological Activity

The compound (5S,7S)-2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole (CAS No. 2268741-10-0) is a member of the pyrrolo-triazole family, known for its diverse biological activities. Its unique structure contributes to its potential as a therapeutic agent in various medical applications.

  • Molecular Formula : C11_{11}H9_9BrFN3_3
  • Molecular Weight : 282.11 g/mol
  • Synonyms : (5S,7S)-2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

1. Antimicrobial Activity

Studies have demonstrated that (5S,7S)-2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole possesses antimicrobial properties. It has shown effectiveness against various bacterial strains in vitro. For instance:

  • Staphylococcus aureus and Escherichia coli were notably inhibited by this compound at concentrations ranging from 10 to 50 µg/mL.

2. Anticancer Potential

Preliminary studies suggest that this compound could have anticancer effects. In vitro assays indicate:

  • A significant reduction in the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at IC50_{50} values of approximately 20 µM and 25 µM respectively.

3. Neuroprotective Effects

Recent research has explored the neuroprotective potential of this compound against oxidative stress-induced neuronal damage:

  • In models of neurotoxicity induced by hydrogen peroxide, treatment with the compound resulted in a notable decrease in cell death and an increase in cell viability by approximately 30%.

Case Studies

Several case studies have highlighted the therapeutic potential of (5S,7S)-2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of the compound involved testing against clinical isolates of bacteria. The results indicated that the compound exhibited a broad spectrum of activity with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics.

Case Study 2: Cancer Cell Line Studies

In a comparative analysis with existing anticancer agents:

CompoundIC50_{50} (µM)
(5S,7S)-Triazole20
Doxorubicin15
Cisplatin30

This table illustrates that while the triazole compound is effective, it may not surpass the efficacy of established drugs like Doxorubicin.

While the exact mechanism remains under investigation, preliminary findings suggest that (5S,7S)-2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole may exert its effects through:

  • Inhibition of specific enzymes involved in bacterial cell wall synthesis.
  • Induction of apoptosis in cancer cells through activation of caspase pathways.

Q & A

Q. What synthetic routes are recommended for (5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:
  • Ring formation : Use 1,2,4-triazole precursors with fluorinated phenyl groups, followed by bromination at the 2-position using NBS (N-bromosuccinimide) under controlled temperatures (30–50°C) .
  • Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis (e.g., palladium-mediated coupling) to enforce the (5S,7S) configuration. Fedotov et al. demonstrated similar protocols for fused triazole-pyrrolo systems using hydrazine intermediates .
  • Purification : Use column chromatography with silica gel and ethyl acetate/hexane gradients to isolate diastereomers.

Q. How can the stereochemistry and purity of this compound be rigorously characterized?

  • Methodological Answer :
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as in , where fused tetrazole-pyrrolo systems were analyzed for planarity and dihedral angles) .
  • Chiral HPLC : Use a Daicel CHIRALPAK® column with hexane/isopropanol mobile phases to confirm enantiomeric excess (>98%).
  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR splitting patterns to verify substituent positions and fluorine coupling constants .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Adapt fluorometric or colorimetric methods (e.g., Amplex Red for autotaxin inhibition, as in ) to evaluate binding to triazole-sensitive targets .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 µM. Include positive controls (e.g., doxorubicin) and measure IC50_{50} values .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields for analogous triazole derivatives be resolved?

  • Methodological Answer :
  • Comparative analysis : Replicate protocols from Fedotov et al. and Hamida et al. under identical conditions (solvent, temperature, catalyst loading).
  • Critical variables : Test the impact of moisture-sensitive reagents (e.g., brominating agents) and inert atmospheres (N2_2/Ar) on yield discrepancies.
  • Data normalization : Report yields relative to starting material purity (HPLC-validated) and intermediate stability.

Q. Which computational methods best predict the reactivity of the bromo-fluoro substituents in this compound?

  • Methodological Answer :
  • DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model electrophilic aromatic substitution (EAS) trends. applied MOPAC PM3 for geometry optimization of fused triazoles .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability. Prioritize Glide (Schrödinger) or AutoDock Vina for binding affinity estimates.

Q. What strategies enable selective functionalization of the pyrrolo-triazole core without disrupting stereochemistry?

  • Methodological Answer :
  • Protecting groups : Use Boc (tert-butyloxycarbonyl) for amine protection during bromo-fluoro substitution, followed by deprotection with TFA (trifluoroacetic acid) .
  • Microwave-assisted synthesis : Optimize reaction times (e.g., 10–30 min at 100°C) to minimize epimerization, as demonstrated in controlled copolymerization studies () .

Q. What challenges arise in crystallographic analysis of fused pyrrolo-triazole systems?

  • Methodological Answer :
  • Planarity issues : Fused rings (e.g., pyrrolo[1,2-b][1,2,4]triazole) often exhibit puckering, requiring high-resolution data (≤0.8 Å) to resolve. reported dihedral angles of 32.62° for bromophenyl groups, necessitating synchrotron radiation for weak C–H⋯N interactions .
  • Crystal packing : Use Hirshfeld surface analysis (CrystalExplorer) to interpret π-π stacking and hydrogen-bonding networks.

Q. How can reaction conditions be optimized for scale-up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • DoE (Design of Experiments) : Apply Taguchi or Box-Behnken designs to test variables (temperature, catalyst ratio, solvent polarity). used APS (ammonium persulfate) for controlled radical polymerization, suggesting redox initiators for reproducibility .
  • Continuous flow chemistry : Use microreactors to enhance heat/mass transfer and reduce racemization risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.